
(R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid is a chiral amino acid derivative with a pyrrolidine ring attached to a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the ring contraction and deformylative functionalization of piperidine derivatives.
Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a series of reactions, including amination and cyclization.
Introduction of the Amino Acid Moiety:
Industrial Production Methods
Industrial production methods for ®-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow synthesis methods can be employed to produce the compound efficiently.
Purification and Isolation: The final product is purified and isolated using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
®-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
®-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Pyrrolone Derivatives: Compounds with a similar pyrrolidine ring structure, such as pyrrolone and pyrrolidinone derivatives.
Pyrrolo[2,3-b]pyridine Derivatives: Compounds with a pyrrolo[2,3-b]pyridine core structure, which have been studied for their biological activities.
Uniqueness
®-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid is unique due to its specific chiral configuration and the presence of both an amino acid moiety and a pyrrolidine ring. This combination of structural features imparts distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
属性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-(4-pyrrolidin-1-ylphenyl)propanoic acid |
InChI |
InChI=1S/C13H18N2O2/c14-12(9-13(16)17)10-3-5-11(6-4-10)15-7-1-2-8-15/h3-6,12H,1-2,7-9,14H2,(H,16,17)/t12-/m1/s1 |
InChI 键 |
KHNJCBTXZJYHOR-GFCCVEGCSA-N |
手性 SMILES |
C1CCN(C1)C2=CC=C(C=C2)[C@@H](CC(=O)O)N |
规范 SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13042783.png)
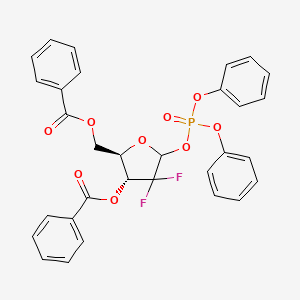
![5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13042789.png)

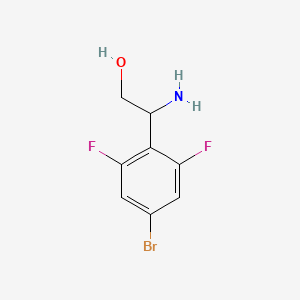
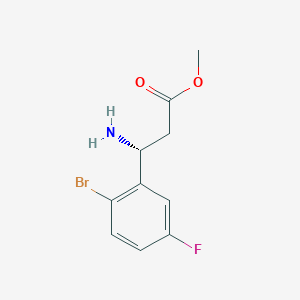
![7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL](/img/structure/B13042807.png)
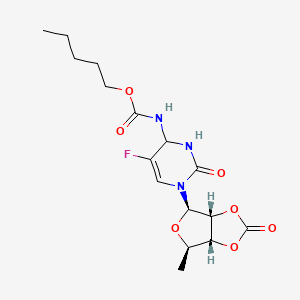
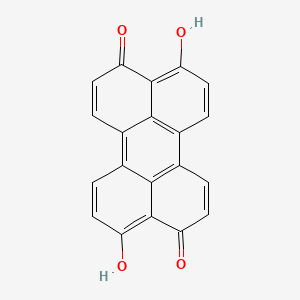
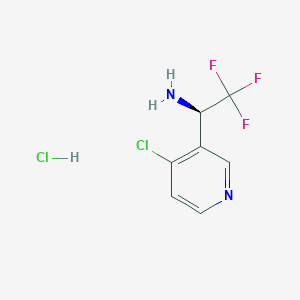

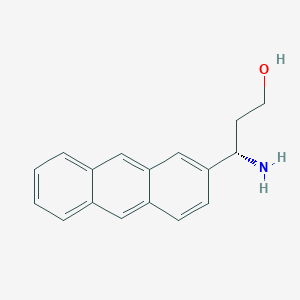
![cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B13042851.png)

